molecular formula C18H16ClF3N2O2 B2564873 1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime CAS No. 341966-79-8

1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime

Cat. No. B2564873
M. Wt: 384.78
InChI Key: NQYRSCSHZVNIEC-YSURURNPSA-N
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Description

This compound is a complex organic molecule that contains several functional groups . It has a cyclopropyl group attached to an ethanone group, which is further attached to a pyridinyl oxime group. The presence of a methoxyphenyl group indicates that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclopropyl group would introduce ring strain into the molecule, which could have interesting effects on its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxime group could make it more soluble in polar solvents .

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds, such as (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, highlights the structural intricacies of cyclohexane rings and the E conformation of C=N double bonds, which are pivotal for understanding the molecular geometry and potential reactivity of complex organic molecules (Xiaoping Rao, Yan-Jie Cui, & Jian-Qiang Zheng, 2014).

Organic Synthesis and Reactions

Cyclopropenone oximes, including those with phenyl substitutions, have been prepared and explored for their reactivity with isocyanates, leading to the formation of various addition products, demonstrating the versatility of oxime compounds in synthetic chemistry (H. Yoshida et al., 1988).

Chiral Synthesis and Catalysis

Chiral N,N'-dioxide-iron(II) complexes have been utilized for the enantioselective oxa-Michael addition of α,β-unsaturated aldehydes to 1-(4-methoxyphenyl) ethanone oxime, demonstrating the potential of such compounds in asymmetric synthesis and catalysis (Lu Chang et al., 2008).

Nucleophilicity and Cluster Reactions

The reactivity of oximes with nitrilium closo-decaborate clusters to form iminium compounds has been explored, offering insights into the nucleophilicity of oximes and their potential in cluster chemistry (D. S. Bolotin et al., 2016).

properties

IUPAC Name

(E)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-1-[2-(4-methoxyphenyl)cyclopropyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O2/c1-10(14-8-15(14)11-3-5-13(25-2)6-4-11)24-26-17-16(19)7-12(9-23-17)18(20,21)22/h3-7,9,14-15H,8H2,1-2H3/b24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYRSCSHZVNIEC-YSURURNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime

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